N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide
Description
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a 4-fluorophenyl group at position 2 and a 2-naphthamide substituent at position 3. The 5-oxido group indicates a sulfoxide (S=O) in the thiophene ring, distinguishing it from analogues with ketone (C=O) functionalities. This compound’s structural complexity necessitates advanced crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization , ensuring precise determination of bond lengths, angles, and stereoelectronic properties.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c23-17-7-9-18(10-8-17)26-21(19-12-29(28)13-20(19)25-26)24-22(27)16-6-5-14-3-1-2-4-15(14)11-16/h1-11H,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVXBWPABFCZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide, also known as N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide, primarily targets the peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. These nuclear receptor proteins play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation .
Mode of Action
This compound binds to PPARα, PPARγ, and PPARδ, activating these receptors. Upon activation, these receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific response elements in the DNA, leading to the transcription of genes involved in lipid metabolism, glucose regulation, and anti-inflammatory responses .
Biochemical Pathways
The activation of PPARα, PPARγ, and PPARδ by this compound affects several biochemical pathways. These include the fatty acid oxidation pathway, the insulin signaling pathway, and the inflammatory response pathway. The compound enhances fatty acid oxidation, improves insulin sensitivity, and reduces inflammation by modulating the expression of target genes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted through the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include enhanced lipid metabolism, improved glucose homeostasis, and reduced inflammation. These effects result from the activation of PPARα, PPARγ, and PPARδ, leading to the transcription of genes that regulate these processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, acidic or basic conditions can affect its stability, while high temperatures may degrade the compound. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics .
Biological Activity
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide is a compound that has garnered attention for its potential biological activities. This article focuses on its various biological activities, including its antioxidant, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. The presence of the 4-fluorophenyl group and naphthamide moiety enhances its biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its mechanisms of action.
Antioxidant Activity
Recent studies have shown that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. For instance, in a study involving Nile fish (Clarias gariepinus), compounds similar to this compound demonstrated protective effects against oxidative stress induced by 4-nonylphenol. The percentage of altered erythrocytes was significantly lower in groups treated with these compounds compared to control groups exposed to the toxin alone (see Table 1) .
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound A | 12 ± 1.03 |
| Compound B | 0.6 ± 0.16 |
| Compound C | 28.3 ± 2.04 |
| Compound D | 3.7 ± 0.37 |
| Compound E | 29.1 ± 3.05 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. For example, derivatives from the thieno[3,4-c]pyrazole class have shown promising results against HeLa cells and other cancer types with moderate toxicity towards human dermal fibroblasts .
In vitro studies revealed that certain analogs exhibited over 90% inhibition of cell proliferation in non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and ovarian cancer (NCI/ADR-RES) cells . The structure of these compounds allows for interaction with key cellular targets involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound class have also been documented. Compounds containing the thienyl moiety demonstrated significant inhibition of pro-inflammatory cytokine release in LPS-stimulated models . This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound may scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage.
- Cytotoxic Mechanism : It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of survival signaling pathways.
- Anti-inflammatory Pathway : The compound may modulate the expression of inflammatory mediators by inhibiting NF-kB activation or other signaling cascades involved in inflammation.
Study on Antioxidant Effects
A study conducted on Nile fish demonstrated that treatment with thieno[3,4-c]pyrazole derivatives reduced oxidative stress markers significantly compared to untreated controls . This highlights the potential use of these compounds in aquaculture and environmental toxicology.
Study on Anticancer Potential
In another study focusing on various cancer cell lines, derivatives showed high cytotoxicity against multiple types of cancer cells while maintaining low toxicity towards normal fibroblast cells . This selectivity is crucial for developing safe therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives within the thienopyrazole class, differing in substituents and core modifications. A key comparator is N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (), which highlights critical variations in functional groups and their pharmacological implications.
Table 1: Structural and Property Comparison
| Feature | N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide | N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide |
|---|---|---|
| Core Modification | 5-oxido (sulfoxide) | 5-oxo (ketone) |
| Phenyl Substituent | 4-fluorophenyl (para-F) | 3-chlorophenyl (meta-Cl) |
| Amide Group | 2-naphthamide (C₁₁H₈NO) | 2-fluorobenzamide (C₇H₅FNO) |
| Molecular Weight | ~423.45 g/mol (estimated) | ~401.83 g/mol (estimated) |
| logP (Estimated) | ~3.8 (higher lipophilicity due to naphthamide) | ~3.2 (lower lipophilicity) |
| Solubility | Poor aqueous solubility (lipophilic naphthamide) | Moderate (polar benzamide) |
Key Differences and Implications
Core Modification :
- The 5-oxido group in the target compound introduces a sulfoxide, which enhances hydrogen-bond acceptor capacity compared to the 5-oxo ketone in the comparator. Sulfoxides often improve metabolic stability but may reduce membrane permeability .
In contrast, the 3-chlorophenyl (meta-Cl) substituent increases steric bulk and lipophilicity, which could alter binding pocket interactions .
Amide Groups :
- The 2-naphthamide moiety extends the aromatic system, promoting π-π stacking interactions in hydrophobic environments. This contrasts with the smaller 2-fluorobenzamide , which may favor solubility but reduce van der Waals interactions .
Pharmacokinetics :
- The naphthamide group’s higher molecular weight and logP suggest prolonged half-life but poorer aqueous solubility, whereas the benzamide analogue balances solubility and lipophilicity .
Research Findings and Methodological Insights
Structural comparisons rely heavily on crystallographic data refined via SHELXL , which ensures accuracy in bond-length and angle measurements. For instance, the sulfoxide’s S=O bond (≈1.48 Å) and ketone’s C=O bond (≈1.22 Å) can be distinguished using these tools. WinGX and ORTEP further aid in visualizing steric clashes or conformational flexibility , critical for understanding substituent effects on bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
